molecular formula C5H5Cl2N3 B124861 3,5-Dichloro-4-hydrazinylpyridine CAS No. 153708-69-1

3,5-Dichloro-4-hydrazinylpyridine

Cat. No. B124861
M. Wt: 178.02 g/mol
InChI Key: IKQCIXCXRNHCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dichloro-4-hydrazinylpyridine” is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-hydrazinylpyridine” consists of a pyridine ring with two chlorine atoms and one hydrazine group attached . The exact structural details, including bond lengths and angles, were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Biological Activity The compound 3,5-Dichloro-4-hydrazinylpyridine has been utilized in various chemical syntheses. For instance, it has been involved in the preparation of heterocyclic compounds with anticipated biological activity. One study details the reaction of a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, with antipyrin, which led to the formation of butanoic acid. This compound, after undergoing reactions with hydrazines, produced pyridazinone derivatives. These derivatives were further processed to yield compounds some of which demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Polymorphism and Structural Studies Another research area involves the study of polymorphic forms of compounds related to 3,5-Dichloro-4-hydrazinylpyridine. For instance, the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, due to its potential biological activity, was crystallized, resulting in two concomitant polymorphs. These polymorphs were thoroughly investigated, revealing interesting aspects of their crystal structures and suggesting their potential stability and application in various fields (Shishkina, Konovalova, Karpina, Kovalenko, Kovalenko, & Bunyatyan, 2020).

Reactivity and Synthesis Routes In another study, the reactivity of halogen atoms in positions 3 and 5 in 2,4‐dihydroxypyridine was examined, providing insights into new synthesis routes. The study found that halogen atoms at position 3 could be replaced by hydrogen under certain conditions, paving the way for an easy synthesis of 5-chloro-2,4-dihydroxypyridine from 2,4-dihydroxypyridine as a starting substance (Hertog, Combe, & Kolder, 2010).

properties

IUPAC Name

(3,5-dichloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCIXCXRNHCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353144
Record name 3,5-Dichloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydrazinylpyridine

CAS RN

153708-69-1
Record name 3,5-Dichloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WG Lee, SD Lee, JH Cho, Y Jung, J Kim… - Journal of Medicinal …, 2012 - ACS Publications
Screening of a library of chemical compounds showed that the dichloropyridine-based analogue 9 was a novel P2X 7 receptor antagonist. To optimize its activity, we assessed the …
Number of citations: 27 pubs.acs.org
P Kavianpour - 2023 - ses.library.usyd.edu.au
The pursuit of novel therapeutics demands a systematic, rational approach to drug design, prioritizing high potency, selectivity, and precise in vivo drug delivery. This work comprises …
Number of citations: 0 ses.library.usyd.edu.au

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